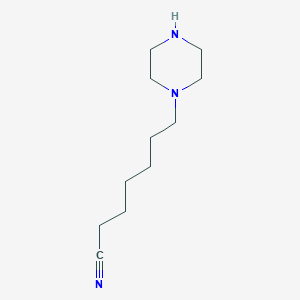

7-(Piperazin-1-yl)heptanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-piperazin-1-ylheptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c12-6-4-2-1-3-5-9-14-10-7-13-8-11-14/h13H,1-5,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTLOYJFACVFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Transformations

Strategies for Piperazine (B1678402) Ring Construction and Functionalization

The piperazine moiety is a prevalent scaffold in pharmacologically active molecules. mdpi.com Its synthesis and functionalization are well-established fields in organic chemistry, with both traditional and contemporary methods available to chemists.

Classical methods for constructing the piperazine ring typically rely on the cyclization of linear precursors. mdpi.comresearchgate.net These strategies, while effective, can be lengthy and are often limited by the availability of the required starting materials. mdpi.com Common approaches include:

Cyclization of Diamine Precursors: The most frequent strategy involves the cyclization of appropriately substituted linear diamines. mdpi.comresearchgate.net

From Diethanolamine (B148213) Derivatives: The reaction of diethanolamine with ammonia (B1221849) over a catalyst is a known industrial method.

Hydrogenation of Pyrazines: The reduction of the aromatic pyrazine (B50134) ring can yield a piperazine structure, although this is limited by the availability of the starting pyrazine. mdpi.comresearchgate.net

Dimerization of Aziridines: A [3+3]-type dimerization of aziridines can form the six-membered piperazine ring. mdpi.comresearchgate.net

Ring-Opening of DABCO: Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) can undergo ring-opening reactions to yield functionalized piperazines. researchgate.net This metal-free technique is operationally simple and provides high positional selectivity. researchgate.net

Reductive Cyclization of Dioximes: A newer strategy involves the double Michael addition of a primary amine to nitrosoalkenes to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to create the piperazine ring. mdpi.com

A prominent classical synthesis involves the reaction between piperazine and benzyl (B1604629) chloride to produce 1-benzylpiperazine, which can then be used in further reactions. orgsyn.org The benzyl group acts as a protecting group that can be easily removed later by hydrogenolysis. orgsyn.org

While classical methods build the ring from linear precursors, modern strategies focus on the direct functionalization of the carbon-hydrogen (C-H) bonds of a pre-existing piperazine ring. mdpi.com This is challenging due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalyst activity. mdpi.comnih.gov However, significant progress has been made, providing new avenues for creating structurally diverse piperazines. mdpi.comnih.govresearchgate.net

Key modern techniques include:

α-Lithiation Trapping: This method involves the deprotonation of a C-H bond adjacent (in the alpha position) to a nitrogen atom using a strong base like sec-butyllithium (B1581126) (s-BuLi), followed by quenching the resulting organolithium species with an electrophile. mdpi.comnih.gov To control the regioselectivity and prevent side reactions, the nitrogen atoms are often protected, for example, with a tert-butyloxycarbonyl (Boc) group. mdpi.comnih.gov

Transition-Metal-Catalyzed C-H Functionalization: Various transition metals, particularly palladium, are used to catalyze the direct arylation, vinylation, or alkylation of piperazine C-H bonds. nih.gov

Photoredox Catalysis: This approach uses visible light and a photocatalyst (such as iridium or ruthenium complexes, or organic dyes) to generate highly reactive radical intermediates under mild conditions. mdpi.comnih.govresearchgate.net This allows for the coupling of piperazines with various partners, including electron-deficient benzonitriles or vinyl sulfones. mdpi.com A key advantage is the ability to avoid toxic reagents like tin and to use sustainable precursors, such as those derived from amino acids. mdpi.com

Table 1: Comparison of Modern C-H Functionalization Techniques for Piperazines

| Technique | Mechanism | Key Reagents/Catalysts | Advantages | Challenges |

| α-Lithiation Trapping | Deprotonation followed by electrophilic quench. mdpi.comnih.gov | s-BuLi, (−)-sparteine, N-Boc protection. mdpi.com | Direct C-C bond formation. nih.gov | Requires cryogenic temperatures, strong bases, and protecting groups. nih.gov |

| Transition-Metal Catalysis | Oxidative addition, reductive elimination cycles. nih.gov | Palladium catalysts (e.g., Pd(DMSO)₂(TFA)₂). organic-chemistry.org | High efficiency for specific couplings (e.g., arylation). organic-chemistry.org | Catalyst sensitivity, potential for side reactions due to the second N atom. mdpi.comnih.gov |

| Photoredox Catalysis | Single Electron Transfer (SET) to generate radical intermediates. mdpi.comresearchgate.net | Iridium complexes (e.g., Ir(ppy)₃), organic dyes (e.g., 4CzIPN). mdpi.comorganic-chemistry.org | Mild, green reaction conditions; high functional group tolerance. mdpi.com | Narrow substrate scope for some methods, potential for low yields. nih.gov |

The nitrile (cyano, -C≡N) functional group is a versatile component in organic synthesis. ebsco.comnumberanalytics.com It can be introduced into a molecule through several well-established reactions.

Nucleophilic Substitution (Sₙ2 Reaction): This is a primary method for creating nitriles, where a cyanide ion (CN⁻), typically from sodium or potassium cyanide, acts as a nucleophile to displace a leaving group (like a halide) from an alkyl substrate. numberanalytics.comchemistrysteps.comyoutube.com This reaction is effective for preparing nitriles from alkyl halides. chemistrysteps.comyoutube.com

Dehydration of Primary Amides: Primary amides (R-CONH₂) can be dehydrated to form the corresponding nitrile (R-C≡N). numberanalytics.comchemistrysteps.com Common dehydrating agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.com

From Aldehydes and Ketones: Carbonyl compounds can be converted into cyanohydrins, which are molecules containing both a nitrile and a hydroxyl group. chemistrysteps.com

The nitrile group itself can undergo further transformations, such as reduction to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or hydrolysis to a carboxylic acid. chemistrysteps.comfiveable.me

Synthesis of the Heptane (B126788) Chain Precursors and Coupling Strategies

To synthesize 7-(piperazin-1-yl)heptanenitrile, a bifunctional seven-carbon chain is required. This precursor must have an electrophilic site at one end to react with the nucleophilic nitrogen of piperazine and a nitrile group (or a precursor) at the other end. A suitable and direct precursor is 7-bromoheptanenitrile or 7-chloroheptanenitrile .

The key coupling strategy is the N-alkylation of piperazine. This is a nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring attacks the carbon atom bearing a leaving group (e.g., bromine in 7-bromoheptanenitrile), forming a new carbon-nitrogen bond. nih.gov

To avoid di-alkylation (reaction at both nitrogen atoms of piperazine), several strategies can be employed:

Using a large excess of piperazine to favor mono-substitution.

Using a mono-protected piperazine, such as N-Boc-piperazine or N-benzylpiperazine. The protecting group can be removed in a subsequent step after the alkylation is complete.

Targeted Synthesis of this compound

The most direct route to synthesize this compound is through the N-alkylation of piperazine with a suitable 7-haloheptanenitrile.

A plausible synthetic pathway is as follows:

Reaction: Piperazine is reacted with 7-bromoheptanenitrile. To favor the desired mono-alkylated product and minimize the formation of the di-substituted byproduct, a significant excess of piperazine is used. The reaction is typically carried out in a suitable solvent.

Work-up and Purification: After the reaction is complete, the excess piperazine is removed. The crude product mixture, containing the desired this compound, unreacted starting materials, and the di-substituted byproduct, is then purified, commonly through distillation or column chromatography, to isolate the final compound.

A related synthesis has been reported for 7-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)heptanenitrile, indicating the viability of constructing molecules with a heptanenitrile (B1581596) chain. chemsynthesis.com Similarly, syntheses of other 7-(piperazin-1-yl) derivatives, such as those of ciprofloxacin, demonstrate the general applicability of coupling a piperazine ring to a C7 position of another molecular scaffold. nih.govresearchgate.net

Chemoenzymatic Routes for Related Nitrile and Amine Transformations

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach offers mild and environmentally benign alternatives to traditional chemical methods. For a molecule like this compound, enzymes could play a role in transforming the key functional groups.

Nitrile Transformations:

Aldoxime Dehydratases (Oxd): These enzymes can catalyze the dehydration of aldoximes to produce nitriles under mild conditions, avoiding the harsh reagents used in chemical synthesis. researchgate.net A chemoenzymatic strategy could involve the synthesis of an aldehyde precursor, its conversion to an aldoxime, and subsequent enzymatic dehydration to form the nitrile. researchgate.net

Amine Transformations:

Transaminases (TAs): These enzymes are used for the stereoselective synthesis of amines from ketones. nih.gov

Imine Reductases (IREDs): IREDs catalyze the reduction of imines to amines and are of particular interest for synthesizing complex amine structures. nih.gov

Amine Oxidases: These enzymes can be engineered for the enantioselective synthesis of valuable alkaloid natural products and other pharmaceutical building blocks. nih.gov

While a direct chemoenzymatic route for the entire synthesis of this compound is not established, these enzymatic tools could be applied to produce key precursors or to modify the final structure with high selectivity. nih.govnih.gov

Application of Nitrile Hydratase for Amide Conversion Research

The conversion of nitriles to their corresponding amides is a critical transformation in organic synthesis, offering a pathway to valuable chemical intermediates. While traditional chemical hydrolysis methods often require harsh conditions and can lead to the over-hydrolysis of the desired amide to a carboxylic acid, enzymatic conversion using nitrile hydratase (NHase) presents a milder and more selective alternative. nih.govlibretexts.org

Nitrile hydratases, metalloenzymes typically containing iron or cobalt, catalyze the hydration of a nitrile to an amide with high specificity. nih.govgoogle.com Research into the substrate scope of various nitrile hydratases, particularly from bacteria of the genus Rhodococcus, has demonstrated their efficacy in converting a wide array of nitriles. nih.govnih.gov Studies on Rhodococcus rhodochrous have shown that its nitrile hydratase can effectively hydrate (B1144303) small aliphatic nitriles. mdpi.com For instance, the high-molecular-mass nitrile hydratase (H-NHase) from Rhodococcus rhodochrous J1 exhibits a preference for short, unbranched aliphatic nitriles such as acetonitrile (B52724), acrylonitrile, and propionitrile. mdpi.com

While direct experimental data on the enzymatic hydration of this compound is not extensively documented in publicly available research, the known substrate promiscuity of certain nitrile hydratases suggests its potential as a substrate. The structure of this compound, featuring a C7 aliphatic chain, falls within the range of aliphatic nitriles that have been successfully converted by these enzymes. For example, research on the nitrile hydratase from Rhodococcus erythropolis has demonstrated the successful conversion of adiponitrile (B1665535) (a six-carbon dinitrile) to 5-cyanovaleramide, indicating the enzyme's capacity to accommodate longer alkyl chains. tandfonline.com This provides a strong basis for investigating the application of nitrile hydratase for the selective conversion of this compound to 7-(Piperazin-1-yl)heptanamide.

The primary advantage of using nitrile hydratase in this context would be the chemoselective hydration of the nitrile group without affecting the piperazine ring, a functionality that could be sensitive to the harsh conditions of acid or base-catalyzed hydrolysis.

Investigating Biocatalytic Pathways for Nitrile Derivatization

The investigation of biocatalytic pathways for the derivatization of nitriles extends beyond simple hydration. The nitrile group is a versatile functional group that can be a precursor to other functionalities, such as primary amines through reduction. google.com While the enzymatic reduction of nitriles to amines is a less explored area compared to hydrolysis, it represents a significant avenue for biocatalytic derivatization.

For this compound, biocatalytic pathways could be investigated for the following transformations:

Amide Formation: As discussed, nitrile hydratase can be employed for the selective synthesis of 7-(piperazin-1-yl)heptanamide. Further enzymatic hydrolysis by an amidase could then yield the corresponding carboxylic acid, 7-(piperazin-1-yl)heptanoic acid. Microorganisms like Rhodococcus rhodochrous are known to possess both nitrile hydratase and amidase activities. nih.gov

Amine Formation: The potential for enzymatic reduction of the nitrile to a primary amine, yielding 8-(piperazin-1-yl)octan-1-amine, is an area ripe for research. The discovery of nitrile oxido-reductases opens up possibilities for such transformations under mild, biocatalytic conditions. google.com

The substrate specificity of nitrile hydratases from various microbial sources has been a subject of extensive research. The following table summarizes the relative activity of a nitrile hydratase from Arthrobacter sp. J-1 towards various low molecular weight aliphatic nitriles, which can serve as a reference for predicting the feasibility of converting this compound.

| Substrate | Relative Activity (%) |

| Acetonitrile | 100 |

| Propionitrile | 135 |

| n-Butyronitrile | 117 |

| Acrylonitrile | 75 |

| Methacrylonitrile | 65 |

| Chloroacetonitrile | 152 |

| Hydroxyacetonitrile | 83 |

| Data derived from studies on Arthrobacter sp. J-1. researchgate.net |

This data indicates that the enzyme is active on a range of short-chain aliphatic nitriles, with substitutions influencing the relative activity. Further research would be necessary to determine the specific activity towards a longer-chain, piperazine-containing nitrile like this compound. Such investigations would likely involve screening a panel of nitrile hydratases from different microbial sources to identify a catalyst with optimal activity and stability for this specific substrate.

Molecular Recognition and Mechanistic Investigations

Mechanistic Pathways of Nitrile Group Reactivity within Complex Scaffolds

The nitrile group (–C≡N) is a versatile functional group whose reactivity is central to the chemical profile of 7-(Piperazin-1-yl)heptanenitrile. mdpi.com Though stable, the strong C≡N bond can be activated to participate in a variety of chemical transformations. researchgate.net Its reactivity is largely defined by the electrophilic nature of the carbon atom, which is susceptible to attack by nucleophiles. researchgate.netnih.gov

The primary mechanism governing nitrile reactivity is nucleophilic addition to the electrophilic carbon of the cyano group. researchgate.net This process is analogous to nucleophilic additions to carbonyl groups. nih.gov The attack by a nucleophile leads to the formation of an intermediate imine anion, which can then undergo further reactions depending on the conditions and the nature of the nucleophile. nih.govbenthamdirect.com

Common nucleophilic reactions involving nitriles include:

Hydrolysis: In the presence of water under acidic or basic conditions, nitriles can be hydrolyzed. researchgate.net The reaction typically proceeds through an amide intermediate to form a carboxylic acid. acs.orgnih.gov In acid-catalyzed hydrolysis, the nitrogen atom is protonated first, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. acs.orgresearchgate.net In base-catalyzed hydrolysis, a strong nucleophile like a hydroxide (B78521) ion directly attacks the nitrile carbon. nih.gov

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govnih.gov This reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. benthamdirect.com Subsequent workup with water yields the primary amine. nih.gov

Reaction with Organometallic Reagents: Grignard reagents can attack the nitrile's electrophilic carbon to form an imine anion, which upon hydrolysis, yields a ketone. nih.govbenthamdirect.com

The table below summarizes common nucleophilic attack mechanisms on the nitrile group.

| Reaction Type | Nucleophile | Intermediate | Final Product | Conditions |

| Acid-Catalyzed Hydrolysis | Water (H₂O) | Protonated Amide | Carboxylic Acid | Aqueous Acid, Heat |

| Base-Catalyzed Hydrolysis | Hydroxide (OH⁻) | Amide | Carboxylate/Amide | Aqueous Base, Heat |

| Reduction | Hydride (H⁻) from LiAlH₄ | Imine Anion | Primary Amine | Anhydrous Solvent, Aqueous Workup |

| Grignard Reaction | Organometallic (R-MgX) | Imine Anion | Ketone | Anhydrous Solvent, Aqueous Workup |

While nitriles are relatively stable, their reactivity can be significantly enhanced through activation. researchgate.net This activation is a key topic in organic, inorganic, and biological chemistry. acs.org

In Chemical Systems: Transition metal catalysts are widely used to activate nitriles under mild conditions. researchgate.net Metals can coordinate to the nitrile's nitrogen atom, which increases the electrophilicity of the carbon atom and makes it more vulnerable to nucleophilic attack. nih.gov This principle is applied in various catalytic reactions, including hydration, hydrogenation, hydroboration, and hydrosilylation. acs.orgncn.gov.pl For example, gold-based catalysts have been shown to be effective for the hydration of a broad spectrum of nitriles to amides. ncn.gov.pl Rhenium pincer complexes can reversibly activate C≡N triple bonds, facilitating reactions like Michael additions. ijrrjournal.comresearchgate.net

In Biological Systems: In biological contexts, nitrile activation is often enzyme-mediated. Nitrile hydratase enzymes, for instance, contain a metal center (iron or cobalt) that plays a crucial role in catalysis. rsc.org The enzyme's active site can activate a water molecule to attack the metal-bound nitrile, facilitating its hydration to an amide. rsc.org Furthermore, nitrile-containing compounds can act as "warheads" in covalent drug discovery, reacting with nucleophilic residues like cysteine or serine in the active sites of enzymes to form a covalent adduct. nih.gov This interaction is often initiated by the enzyme's microenvironment, which enhances the nitrile's reactivity.

Ligand-Receptor Interaction Hypotheses for Piperazine-Containing Moieties

The piperazine (B1678402) ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous drugs targeting various receptors. nih.govijrrjournal.com Its presence in this compound suggests potential interactions with a range of biological targets, particularly neurotransmitter receptors. benthamdirect.com The interaction hypotheses are based on several key features of the piperazine moiety.

Pharmacophore Element: The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, can serve as a central scaffold to correctly orient other pharmacophoric groups for optimal receptor binding. mdpi.com Its nitrogen atoms can act as hydrogen bond acceptors or become protonated under physiological pH, allowing for crucial ionic interactions with acidic amino acid residues (e.g., Aspartic Acid) in a receptor's binding pocket. nih.govresearchgate.net

Conformational Flexibility: The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, upon binding to a metal ion or a receptor, it can be constrained into a higher-energy boat conformation to facilitate bidentate coordination or specific receptor interactions. nih.gov

Influence of Substituents: The nature and position of substituents on the piperazine nitrogen atoms are critical for affinity and selectivity. For instance, in a series of histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, replacing a piperidine (B6355638) ring with a piperazine ring significantly altered sigma receptor affinity. acs.orgnih.gov The length of an alkylic linker attached to the piperazine can also influence binding, though this effect can be modulated by other groups on the molecule. nih.gov

Protonation State: The basicity of the piperazine nitrogens and their resulting protonation state at physiological pH are crucial for receptor interaction. acs.org Molecular modeling studies have shown that different protonation states (monoprotonated vs. diprotonated) can dramatically affect a compound's binding preference and potency. acs.org

The following table summarizes the interaction characteristics of piperazine-containing ligands with various receptors, based on findings from related compounds.

| Receptor Target | Key Interactions | Role of Piperazine Moiety | Reference Compound Class |

| Histamine H3 / Sigma-1 (σ1) Receptors | Ionic interactions, hydrophobic interactions | Acts as a basic center; N-substituents and ring type (piperazine vs. piperidine) determine selectivity. acs.orgnih.gov | Arylpiperazines |

| Dopamine (B1211576) D2/D3 Receptors | H-bonding, ionic interactions | N-atoms interact with the receptor; loss of basicity in one N-atom through substitution does not necessarily reduce affinity. mdpi.com | N-Arylpiperazines |

| Serotonin (B10506) Receptors (e.g., 5-HT₁ₐ) | H-bonding, interaction with specific residues (e.g., Asp) | Type of substituent on the N-aryl ring of piperazine is a key determinant of affinity. ijrrjournal.com | Arylpiperazines |

| Mu (μ)-Opioid Receptor | Ionic interaction with Aspartic Acid, steric interactions | Forms a key ionic bond; the bridge and substituents on the piperazine ring modulate affinity through steric effects. researchgate.net | Bridged Piperazine Derivatives |

Enzymatic Biotransformation Mechanisms in Preclinical Models (Excluding Human Data)

The metabolic fate of piperazine-containing compounds is primarily governed by cytochrome P450 (CYP) enzymes. Preclinical studies, often utilizing rat or mouse liver microsomes, provide insight into the principal biotransformation pathways, which are crucial for understanding a compound's pharmacokinetic profile.

The metabolism of the piperazine ring itself is a major pathway. Common enzymatic reactions include:

N-Dealkylation: The removal of alkyl groups attached to one of the piperazine nitrogens is a frequent metabolic step. For the neuroleptic perazine, N-demethylation was found to be catalyzed mainly by CYP2C19, with smaller contributions from CYP1A2, CYP3A4, and CYP2D6 in human liver microsomes, providing a model for potential pathways in preclinical systems. nih.gov

Oxidation of the Piperazine Ring: The piperazine ring can undergo oxidation to form various metabolites. This can include hydroxylation or oxidation to a ketone. mdpi.com A significant bioactivation pathway involves the oxidation of the piperazine ring to form a reactive iminium ion intermediate. mdpi.comrsc.org These reactive species can be "trapped" in experimental settings using nucleophiles like cyanide, confirming their formation. rsc.org

Aromatic Hydroxylation: If the piperazine is substituted with an aryl group (e.g., a phenyl ring), hydroxylation of this aromatic ring can occur.

Ring Opening: In some cases, metabolic reactions can lead to the cleavage and opening of the piperazine ring. mdpi.com

The table below details common metabolic pathways for piperazine derivatives observed in preclinical models.

| Metabolic Reaction | Enzyme Family | Description | Preclinical Model System |

| N-Dealkylation | Cytochrome P450 (e.g., CYP2C19, CYP3A4) | Removal of an alkyl substituent from a piperazine nitrogen. | Liver Microsomes (Human, provides model) nih.gov |

| Ring Oxidation | Cytochrome P450 | Hydroxylation of the piperazine ring or oxidation to a ketone. | Liver Microsomes (Mouse, Human) mdpi.com |

| Iminium Ion Formation | Cytochrome P450 | Bioactivation pathway involving oxidation of the piperazine ring to a reactive electrophile. | Liver Microsomes (Human, Mouse) mdpi.comrsc.org |

| 5-Sulphoxidation | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Oxidation of a sulfur atom in a phenothiazine-piperazine drug. | Liver Microsomes (Human, provides model) nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structure-Activity Landscapes for Piperazine-Nitrile Conjugates

The piperazine (B1678402) ring is a common feature in many biologically active compounds, recognized as a "privileged scaffold" in drug discovery. nih.gov Its presence, along with the nitrile functionality, in molecules like 7-(Piperazin-1-yl)heptanenitrile provides a versatile platform for exploring a wide range of biological interactions. The two nitrogen atoms of the piperazine ring offer opportunities for hydrogen bonding and can contribute to increased water solubility and improved pharmacokinetic properties. eurekaselect.com

Impact of Piperazine Substituents on Biological Interactions

The biological activity of piperazine-containing compounds can be significantly influenced by the nature of the substituents on the piperazine ring. nih.gov The piperazine moiety itself is a versatile scaffold that can be modified to fine-tune the pharmacological profile of a molecule. eurekaselect.com

Research on various piperazine derivatives has consistently shown that substituents on the piperazine ring play a critical role in their biological activity. nih.govnih.gov For instance, in a series of chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be important for their inhibitory activity against cancer cell lines. nih.gov Similarly, the anticancer activity of combretastatin-A4 piperazine conjugates was directly related to the substituents on the piperazine ring, with a phenylpiperazine group showing greater potency than other substituted piperazines. nih.gov

In the context of dual inhibitors of serotonin (B10506) and noradrenaline reuptake, substitution on the phenyl rings of piperazine derivatives or their replacement with heterocycles led to significant variations in activity. nih.gov Furthermore, studies on N1-(flavon-7-yl)amidrazones incorporating N-piperazines indicated that an unsubstituted piperazine ring was more favorable for activity against certain cancer cell lines. nih.gov These examples underscore the principle that modifications to the piperazine ring, whether through the addition of small or large, aromatic or aliphatic groups, can dramatically alter the compound's interaction with biological targets. nih.govnih.gov

Table 1: Impact of Piperazine Ring Substitutions on Biological Activity

| Parent Compound Class | Substitution on Piperazine Ring | Observed Effect on Biological Activity | Reference |

| Chalcone-dithiocarbamate hybrids | Various substituents | Important for inhibitory activity against cancer cells | nih.gov |

| Combretastatin-A4 conjugates | Phenylpiperazine | Greater potency compared to acetyl-, cinnamyl-, or benzylpiperazine | nih.gov |

| Serotonin/Noradrenaline Reuptake Inhibitors | Phenyl ring substitutions or heterocycle replacements | Significant variations in reuptake inhibition | nih.gov |

| N1-(flavon-7-yl)amidrazones | Unsubstituted | Favorable for anti-K562 cancer cell activity | nih.gov |

| Berberine analogues | Electron-withdrawing groups on linked benzene (B151609) ring | Enhanced anti-tumor activity | nih.gov |

Role of the Nitrile Functionality in Molecular Recognition

The nitrile group, once considered primarily a bioisostere for carbonyl, hydroxyl, or carboxyl groups, is now recognized for its versatile roles in molecular recognition and improving binding affinities. nih.gov Its linear geometry and electronic properties allow it to participate in a variety of non-covalent interactions, including hydrogen bonds, and hydrophobic interactions. nih.govresearchgate.net

The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors from protein backbones or side chains. nih.gov This ability to form hydrogen bonds is a key factor in the molecular recognition of many nitrile-containing ligands. nih.gov Furthermore, the unique, linear shape of the nitrile group enables it to engage in hydrophobic interactions within the binding pockets of proteins, similar to halogen atoms. researchgate.net

In some cases, the introduction of a nitrile group can lead to a significant increase in binding affinity. For example, a nitrile-substituted compound showed a 12-fold improvement in binding affinity to the enzyme PDE4B compared to its unsubstituted counterpart, with the nitrile group forming hydrophobic interactions with nearby methionine, leucine, and phenylalanine residues. researchgate.net Similarly, another nitrile-containing compound exhibited a remarkable 277-fold increase in potency over the non-nitrile version, highlighting the crucial role of hydrophobic interactions between the nitrile group and the target protein. researchgate.net The nitrile group can also influence a molecule's pharmacokinetic properties by blocking metabolic sites, thereby increasing its metabolic stability. researchgate.net

Conformational Analysis and Flexible Linker Contributions

The seven-carbon aliphatic chain in this compound acts as a flexible linker connecting the piperazine ring and the nitrile group. The conformation and flexibility of such linkers are critical in drug design as they determine the spatial orientation of the key interacting moieties. nih.gov The study of a molecule's various geometries and their associated energies is known as conformational analysis. drugdesign.org

Flexible linkers, often composed of glycine (B1666218) and serine residues in proteins, are important for allowing movement and interaction between different domains of a molecule. nih.gov The length and flexibility of a linker can be optimized to ensure proper positioning of the functional groups for optimal biological activity. nih.gov However, excessive flexibility can lead to an entropic penalty upon binding to a target, potentially reducing affinity. nih.gov

Rational Design Strategies for Analog Discovery

The development of new analogs of this compound and other piperazine-nitrile conjugates relies on rational design strategies to explore novel chemical space and improve desired properties. nih.govnih.gov

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a different scaffold while maintaining similar biological activity. uniroma1.itnih.gov This approach can lead to the discovery of new, patentable chemical entities with improved properties such as enhanced potency, better synthetic accessibility, or a more favorable pharmacokinetic profile. nih.govresearchgate.net Bioisosteric replacement, a related concept, involves swapping functional groups with others that possess similar biological properties. researchgate.net

The piperazine ring itself is often considered a bioisostere for other cyclic amines. researchgate.net Replacing a piperazine ring with a different heterocyclic system can be an effective way to generate new compound classes. uniroma1.it For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analog resulted in beneficial effects on activity and reduced cytotoxicity. enamine.net Computational methods are frequently employed to identify suitable scaffold replacements that maintain the necessary three-dimensional arrangement of key interaction points. biosolveit.de

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a method that utilizes small, low-complexity molecules, or "fragments," as starting points for developing more potent and specific drug candidates. nih.gov These fragments typically have weak binding affinities but high ligand efficiency, meaning they form strong interactions relative to their size. youtube.com

The FBDD process often begins with screening a library of fragments to identify those that bind to a biological target. youtube.com Once a fragment hit is identified, it can be grown or linked with other fragments to create a larger, more potent molecule. nih.govastx.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules. youtube.com

In the context of piperazine-containing compounds, FBDD can be used to identify novel substituents for the piperazine ring or to discover entirely new scaffolds that mimic the key interactions of the piperazine moiety. astx.com The success of FBDD relies heavily on structural information, such as X-ray crystallography or NMR, to guide the optimization of fragment hits into lead compounds. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency, QSAR models serve as predictive tools in drug design, guiding the synthesis of more effective therapeutic agents. These models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

While specific QSAR studies focusing exclusively on this compound are not extensively available in public literature, the principles of QSAR are widely applied to the broader class of piperazine derivatives to which it belongs. Research in this area has successfully identified key molecular descriptors that influence the biological activities of these compounds, ranging from anticancer to antipsychotic effects. nih.govmdpi.com

A typical QSAR study involves calculating a variety of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors can be categorized into several groups:

Electronic Descriptors: These pertain to the electron distribution in a molecule and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index (ω), and dipole moment. mdpi.comnih.gov

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and molecular weight are common examples. mdpi.com

Topological Descriptors: These are numerical representations of molecular topology, such as the topological polar surface area (PSA), which is crucial for predicting a drug's absorption and transport properties. mdpi.com

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) or aqueous solubility (Log S) are key descriptors of a molecule's lipophilicity, which affects its ability to cross cell membranes. mdpi.com

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build the QSAR model. The quality and predictive power of the model are assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient (Q²). sciforum.netnih.gov

Detailed Research Findings from Piperazine Derivatives

A QSAR study on a series of piperazine derivatives as mTORC1 inhibitors revealed that a combination of electronic, steric, and topological descriptors significantly correlated with their inhibitory activity. mdpi.com The study identified the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) as key determinants of the compounds' biological efficacy. mdpi.com

The following interactive data table illustrates the type of data generated in a QSAR study, based on the findings for piperazine derivatives. The values presented are representative and intended to demonstrate the relationship between molecular descriptors and biological activity.

| Compound ID | Structure (R-group) | pIC₅₀ | ELUMO (eV) | Molar Refractivity (MR) | Topological Polar Surface Area (PSA) (Ų) |

| 1 | -CH₃ | 6.2 | -1.5 | 45.3 | 45.8 |

| 2 | -CH₂CH₃ | 6.5 | -1.6 | 50.0 | 45.8 |

| 3 | -Cl | 7.1 | -1.9 | 48.2 | 45.8 |

| 4 | -F | 6.8 | -1.8 | 43.1 | 45.8 |

| 5 | -OCH₃ | 7.3 | -1.4 | 50.5 | 55.0 |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a common measure of a compound's potency. Higher values indicate greater potency.

In another example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to piperazine derivatives with antipsychotic properties. sciforum.netnih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For a series of dopamine (B1211576) D2 receptor antagonists, a CoMFA model demonstrated high statistical significance (R² = 0.92, Q² = 0.76), with steric and electrostatic fields contributing 67.4% and 32.6%, respectively, to the model. nih.govscilit.com Such models are invaluable for understanding the ligand-receptor interactions at a molecular level and for designing new compounds with improved binding affinity. nih.gov

The application of QSAR modeling to piperazine derivatives underscores the importance of a multi-parameter approach to drug design. By systematically modifying the substituents on the piperazine ring and the attached side chains, and by analyzing the resulting changes in biological activity through the lens of QSAR, medicinal chemists can rationally design novel compounds, such as derivatives of this compound, with optimized therapeutic profiles.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in identifying potential biological targets and understanding the binding modes of small molecules like 7-(Piperazin-1-yl)heptanenitrile.

Virtual screening involves docking a library of compounds into the binding site of a biological target to identify potential "hits." For a novel compound like this compound, this approach can be used to screen against a panel of known protein targets to hypothesize its biological activity. Given that various piperazine (B1678402) derivatives have shown affinity for targets such as monoamine oxidase A (MAO-A), the androgen receptor, and viral proteases, these would be logical starting points for a virtual screening campaign. nih.govnih.govmdpi.com

A hypothetical virtual screening of this compound against a panel of cancer-related targets might yield results similar to those found for other piperazine derivatives, as illustrated in the table below.

Table 1: Illustrative Virtual Screening Results for this compound

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Androgen Receptor | 2AX6 | -7.3 | Gln711, Arg752, Phe764 |

| PARP-1 | 6B22 | -6.9 | Gly863, Ser904, Tyr907 |

| mTORC1 | 4JSP | -8.1 | Trp2140, Asp2195, Tyr2225 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical binding affinities observed for similar piperazine derivatives against these targets. nih.govacs.org

Scoring functions are at the heart of molecular docking programs, providing an estimate of the binding affinity between a ligand and its target. researchgate.net These functions calculate a score that represents the strength of the interaction, with lower (more negative) values typically indicating a more favorable binding. For instance, docking studies of piperazine derivatives against the androgen receptor have reported binding affinities in the range of -7.1 to -7.5 kcal/mol. nih.gov Similarly, docking against SARS-CoV-2 main protease has shown binding energies for piperazine-based ligands. nih.gov For this compound, it is plausible that it would exhibit comparable binding affinities to these or other targets.

The binding affinity is influenced by various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The piperazine nitrogen atoms can act as hydrogen bond acceptors, while the heptanenitrile (B1581596) chain can engage in hydrophobic interactions within a binding pocket.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. nrel.gov These methods can be used to understand the intrinsic properties of this compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. In studies of piperazine derivatives, FMO analysis has been used to correlate electronic properties with biological activity. mdpi.com For this compound, the nitrogen atoms of the piperazine ring would likely contribute significantly to the HOMO, indicating their role in potential nucleophilic interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | 1.5 |

Note: These values are illustrative and would be determined through specific QM calculations, such as Density Functional Theory (DFT). mdpi.com

QM methods are powerful tools for studying reaction mechanisms at the molecular level. For this compound, these methods could be used to investigate its metabolic fate, such as the N-dealkylation of the piperazine ring or the hydrolysis of the nitrile group. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into the compound's stability and potential metabolites.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with its environment, such as a protein binding site or a solvent. nih.govresearchgate.net

MD simulations of a ligand-protein complex, initiated from a docking pose, can be used to assess the stability of the binding mode. nih.gov For this compound, an MD simulation would reveal how the flexible heptanenitrile chain adapts to the contours of a binding pocket and whether the key interactions predicted by docking are maintained over time. The root-mean-square deviation (RMSD) of the ligand's atomic positions can be monitored to assess its stability within the binding site.

Furthermore, MD simulations are crucial for understanding the conformational landscape of the molecule itself. The piperazine ring can exist in chair, boat, and twist-boat conformations, and the long alkyl chain has numerous rotational degrees of freedom. MD simulations can explore the accessible conformations of this compound in solution, which can be important for its ability to adopt a bioactive conformation upon binding to a target. nih.govacs.org

Cheminformatics and Data Mining for Related Chemical Spaces

Cheminformatics and data mining have become indispensable tools in modern drug discovery and development. These computational techniques are applied to large datasets of chemical compounds to identify structure-activity relationships (SAR), predict properties, and design new molecules with desired characteristics. In the context of piperazine-containing compounds, such as this compound and its analogs, these in silico methods are crucial for exploring the vast chemical space and prioritizing candidates for synthesis and further testing.

Research in the field has demonstrated the utility of these approaches for various therapeutic targets. For instance, quantitative structure-activity relationship (QSAR) studies are frequently employed to build mathematical models that correlate the structural or physicochemical properties of molecules with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

A study on a series of piperazine derivatives as potential mTORC1 inhibitors for cancer therapy utilized Density Functional Theory (DFT), QSAR modeling, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses. mdpi.com The QSAR models developed showed a significant correlation between molecular descriptors and the inhibitory activity of the piperazine derivatives. mdpi.com Key descriptors identified included electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω), as well as physicochemical properties such as molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (TPSA), and refractive index (n). mdpi.com

The predictive power of these QSAR models, with R² values of 0.74 and 0.78 for multiple linear regression (MLR) and multiple nonlinear regression (MNLR) models respectively, allows for the virtual screening and design of new piperazine-based molecules with potentially enhanced activity. mdpi.com The following table summarizes some of the key molecular descriptors found to be significant in QSAR studies of piperazine derivatives.

Table 1: Key Molecular Descriptors in QSAR Studies of Piperazine Derivatives

| Descriptor | Description | Significance |

|---|---|---|

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and interact with biological targets. |

| ω | Electrophilicity Index | A measure of the molecule's ability to act as an electrophile. |

| MR | Molar Refractivity | Related to the volume of the molecule and its polarizability, influencing binding interactions. |

| Log S | Aqueous Solubility | Affects the bioavailability and formulation of a potential drug. |

| TPSA | Topological Polar Surface Area | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

This table is a representative summary based on findings from a study on piperazine derivatives as mTORC1 inhibitors. mdpi.com The specific values for this compound are not available in the provided search results.

Furthermore, in silico molecular docking and molecular dynamics simulations are powerful tools to investigate the binding modes of piperazine-containing ligands with their target proteins. For example, in a study of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, molecular docking was used to predict the binding affinity and interactions with the active site of the enzyme. nih.govacs.org Compounds with favorable docking scores and interactions with key amino acid residues were identified as promising candidates. nih.govacs.org

The following table presents example data from in silico evaluations of piperazine derivatives from the literature, illustrating the type of data generated in such studies.

Table 2: Example In Silico Data for Piperazine Derivatives

| Compound ID | Target | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 5 | PARP-1 | -7.17 | -52.51 | Not specified |

| 9 | PARP-1 | -7.41 | -43.77 | Not specified |

This table contains example data from a study on piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives. nih.govacs.org It serves as an illustration of the data generated through in silico modeling.

Data mining of chemical databases and scientific literature is another critical aspect of cheminformatics. By searching for compounds with similar structural motifs to this compound, researchers can gather information on their known biological activities, synthetic routes, and physicochemical properties. This can provide valuable insights for designing new studies and avoiding potential liabilities. Publicly available databases like PubChem contain information on a vast number of chemical compounds, including many piperazine derivatives, which can be computationally screened and analyzed. nih.govnih.govbldpharm.com

Analytical Characterization Methodologies for 7 Piperazin 1 Yl Heptanenitrile and Its Metabolites

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For piperazine (B1678402) derivatives, ¹H, ¹³C, and sometimes ¹⁹F NMR (for fluorinated derivatives) are employed to gain a comprehensive understanding of the molecular architecture. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For 7-(Piperazin-1-yl)heptanenitrile, one would expect to observe characteristic signals for the protons on the piperazine ring, the heptanenitrile (B1581596) chain, and any substituents. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign them to specific protons in the structure. For instance, the protons of the piperazine ring typically appear as multiplets in the range of 2.70 to 3.20 ppm. mdpi.com The methylene (B1212753) protons of the heptanenitrile chain would exhibit distinct signals, with their chemical shifts influenced by their proximity to the piperazine ring and the nitrile group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aliphatic, attached to a nitrogen, or part of a nitrile group).

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a valuable technique. It provides information about the number and chemical environment of fluorine atoms in the molecule, which can be crucial for confirming the structure of such derivatives. researchgate.net

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shifts (ppm) | Structural Assignment |

|---|---|---|

| ¹H NMR | ~2.3-2.5 | Protons on piperazine ring |

| ~1.3-2.4 | Methylene protons of heptanenitrile chain | |

| ¹³C NMR | ~118-122 | Nitrile carbon |

| ~45-55 | Carbons of piperazine ring | |

| ~20-40 | Carbons of heptanenitrile chain |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular formula of C₁₁H₂₁N₃ and a molecular weight of 195.30, MS analysis would confirm this mass. bldpharm.comchemenu.com

In a typical mass spectrum, the parent molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. This provides a direct confirmation of the molecular weight. Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the compound and can be used to deduce its structure. For example, the fragmentation of this compound might involve cleavage of the bond between the piperazine ring and the heptanenitrile chain, or fragmentation within the piperazine ring itself. Gas chromatography-mass spectrometry (GC-MS) is a particularly effective method for identifying volatile impurities and confirming the molecular weight through these fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show a sharp absorption band around 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. nist.gov The presence of the piperazine ring would be indicated by N-H stretching vibrations (if the second nitrogen is unsubstituted) typically appearing in the region of 3300-3500 cm⁻¹ and C-N stretching vibrations around 1000-1200 cm⁻¹. The aliphatic C-H bonds of the heptane (B126788) chain would show stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | 2240-2260 |

| N-H (secondary amine) | 3300-3500 |

| C-N | 1000-1200 |

| Aliphatic C-H | 2850-2960 (stretch), 1350-1470 (bend) |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. unodc.org For the analysis of this compound and its metabolites, developing a robust HPLC method is crucial.

Method development would involve selecting an appropriate stationary phase (column) and mobile phase. A reversed-phase column, such as a C18 column, would likely be suitable for separating the relatively nonpolar this compound from more polar metabolites. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The detection of the compound and its metabolites can be achieved using a UV detector, as the piperazine ring and any aromatic metabolites would absorb UV light. For more sensitive and specific detection, an HPLC system can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. nih.gov The volatility of this compound makes it a candidate for GC analysis.

For GC analysis, the compound would be injected into a heated inlet, where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column and the mobile gas phase. The choice of the column's stationary phase is critical and would depend on the polarity of the compound and its potential metabolites. A non-polar or medium-polarity column would likely provide good separation. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for detection, with the latter offering higher sensitivity for nitrogen-containing compounds. As mentioned earlier, coupling GC with a mass spectrometer (GC-MS) provides both separation and structural information. nih.gov

Advanced Detection and Identification Methods (e.g., Recognition-Enabled Chromatographic ¹⁹F NMR for nitriles)Current time information in Bangalore, IN.

The detection and characterization of this compound and its metabolites can be significantly enhanced by employing advanced analytical techniques. Among these, recognition-enabled chromatographic ¹⁹F NMR (REC ¹⁹F NMR) has emerged as a powerful tool for the analysis of nitrile-containing compounds. researchgate.netunodc.org This method offers high sensitivity and selectivity, enabling the identification of analytes in complex mixtures without the need for extensive separation and purification steps. researchgate.net

Recognition-enabled chromatographic ¹⁹F NMR operates on the principle of reversible interactions between a ¹⁹F-labeled probe and the analyte of interest. unodc.orgdrugbank.com This interaction leads to the generation of distinct signals in the ¹⁹F NMR spectrum, with unique chemical shifts for each analyte-probe complex. drugbank.com The resulting spectrum resembles a chromatogram, where each peak corresponds to a specific analyte, allowing for simultaneous identification of multiple compounds. researchgate.net This technique is particularly advantageous for its ability to provide structural information and to perform chiral discrimination. drugbank.comnih.gov

For the analysis of this compound, a novel ¹⁹F-labeled cyclopalladium probe could be employed. researchgate.net The nitrile group of this compound and the nitrogen atoms of the piperazine ring would be expected to interact with the probe, leading to a unique ¹⁹F NMR signal.

Hypothetical Application to this compound and its Metabolites

The metabolism of piperazine-containing compounds often involves hydroxylation of the piperazine ring, primarily mediated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4. wikipedia.org Therefore, potential metabolites of this compound could include hydroxylated derivatives.

In a hypothetical REC ¹⁹F NMR analysis, a mixture containing this compound and its potential metabolites would be incubated with a ¹⁹F-labeled probe. The resulting ¹⁹F NMR spectrum would be expected to show distinct signals for the parent compound and each metabolite, based on the subtle differences in their chemical structure and interaction with the probe.

Table 1: Hypothetical ¹⁹F NMR Data for this compound and its Metabolites using a ¹⁹F-Labeled Probe

| Compound | Analyte-Probe Complex | Hypothetical ¹⁹F Chemical Shift (ppm) |

| This compound | [Probe]-7-(Piperazin-1-yl)heptanenitrile | -120.5 |

| 7-(4-hydroxy-piperazin-1-yl)heptanenitrile | [Probe]-7-(4-hydroxy-piperazin-1-yl)heptanenitrile | -121.2 |

| 7-(2-hydroxy-piperazin-1-yl)heptanenitrile | [Probe]-7-(2-hydroxy-piperazin-1-yl)heptanenitrile | -121.8 |

The data in the table above is hypothetical and serves to illustrate the potential application of the REC ¹⁹F NMR technique. The distinct chemical shifts would allow for the unambiguous identification and quantification of each component in the mixture.

Detailed Research Findings

Research on similar nitrile-containing pharmaceuticals has demonstrated the effectiveness of this method. For instance, studies have shown that a variety of structurally complex nitrile drugs and pesticides can be identified and distinguished. researchgate.net The ¹⁹F chemical shift of the analyte-probe complex has been observed to be consistent across varying concentrations, which is crucial for precise identification. researchgate.net This robustness to interference allows for the direct analysis of complex biological samples. researchgate.net

Furthermore, dynamic NMR studies on other functionalized piperazine derivatives have shown that conformational changes and substituent effects can be effectively characterized using NMR spectroscopy. wikipedia.org These studies provide a strong basis for the successful application of advanced NMR techniques to the detailed structural elucidation of this compound and its biotransformation products.

Preclinical Research Applications and Biological Activity Profiling Non Human Models

Investigation of Potential Receptor Agonism/Antagonism (e.g., 5-HT1A receptors for related piperazines)

Specific studies investigating the receptor binding profile of 7-(Piperazin-1-yl)heptanenitrile are not documented in the accessible scientific literature. However, the piperazine (B1678402) ring is a well-established pharmacophore that interacts with various neurotransmitter receptors. ijrrjournal.com A significant body of research has focused on arylpiperazine derivatives, which are known to exhibit high affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.gov

Compounds with a piperazine nucleus often act as ligands for dopamine (B1211576) and serotonin receptors, and slight modifications to their structure can lead to significant changes in their pharmacological activity. nih.govijrrjournal.com For instance, many anxiolytic and antipsychotic drugs feature a piperazine core. nih.gov The potential for this compound to interact with such receptors would largely depend on whether additional substitutions were made to the second nitrogen of the piperazine ring, but the basic nitrogen atoms of the ring itself are crucial for receptor interaction. ijrrjournal.com

Exploration of Potential Biological Activities (e.g., antimicrobial, antitrypanosomal, antitumor) in In Vitro and In Vivo Non-Human Models

The piperazine scaffold is a versatile building block that has been incorporated into molecules designed for a wide array of therapeutic applications, including antimicrobial and anticancer research. tandfonline.com

While specific, peer-reviewed studies detailing the antimicrobial activity of this compound are scarce, the broader class of piperazine derivatives has shown significant promise in this area. Research on other piperazine-containing molecules has demonstrated activity against various bacterial and fungal pathogens. For example, certain fluoroquinolone derivatives incorporating a piperazine moiety at the C7 position have shown potent activity against clinically relevant bacteria, including resistant strains. The introduction of piperazine derivatives can enhance the penetration of the compound into the microbial cell.

Some non-peer-reviewed sources suggest that this compound may have been investigated for its antimicrobial properties and has shown potential inhibitory effects against certain bacteria, but these claims lack citation to primary scientific literature.

There is no specific information available in the scientific literature regarding the evaluation of this compound for antitrypanosomal or other antiprotozoal activities.

Direct preclinical studies on the antitumor activity of this compound have not been published. However, the piperazine heterocycle is considered a "privileged scaffold" in the development of anticancer agents. tandfonline.com It is a component of numerous compounds that have demonstrated significant antiproliferative effects in various cancer cell lines.

The mechanism by which piperazine-containing compounds exert their antitumor effects can vary, but some have been shown to induce apoptosis (programmed cell death) in cancer cells. The flexible binding features of the piperazine ring allow it to serve as a versatile linker or pharmacophore that can interact with various biological targets. For instance, piperazine derivatives have been successfully conjugated to other active molecules, such as vindoline, to create potent antitumor agents.

Table 1: Examples of Biologically Active Piperazine-Containing Compounds

| Compound Class | Biological Activity | Example |

| Arylpiperazines | 5-HT1A Receptor Ligands | Buspirone, Vortioxetine |

| Fluoroquinolones | Antibacterial | Ciprofloxacin |

| Vinca Alkaloid Conjugates | Antitumor | Vindoline-piperazine conjugates |

Beyond the well-documented effects on serotonin receptors, the piperazine nucleus is integral to ligands for a variety of other receptors, including histamine (B1213489) and dopamine receptors. ijrrjournal.com The specific profile of this compound would require dedicated radioligand binding assays to determine its affinity and selectivity for a panel of receptors. Given that many centrally acting drugs contain this moiety, it remains a compound of interest for neuropharmacological screening. nih.gov

Pharmacodynamic Studies in Preclinical Systems

No specific pharmacodynamic studies for this compound are available in the public domain. Pharmacodynamic studies would be necessary to characterize the biochemical and physiological effects of the compound on a living system, including the mechanism of action and the relationship between concentration and effect. Such studies are crucial for understanding the potential therapeutic efficacy and are typically conducted after initial in vitro screening demonstrates a promising biological activity. nih.gov

Preclinical Pharmacokinetic and Biotransformation Studies Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

To understand the fate of 7-(Piperazin-1-yl)heptanenitrile in a living organism, ADME studies in various animal models would be essential. These studies typically involve administering the compound to species such as rats, mice, dogs, or non-human primates and subsequently analyzing biological samples (e.g., blood, plasma, urine, and feces) over time. The data from these studies would provide crucial information on how the compound is absorbed into the bloodstream, distributed to different tissues, metabolized into other substances, and ultimately eliminated from the body.

Identification of Biotransformation Pathways and Metabolites in Preclinical Species

Biotransformation studies are critical for identifying the metabolic pathways a compound undergoes. For this compound, this would involve identifying the chemical modifications it undergoes in preclinical species. Common metabolic reactions for compounds containing a piperazine (B1678402) ring can include oxidation, N-dealkylation, and ring opening. Identifying the specific metabolites is crucial for understanding the compound's clearance mechanism and for assessing the potential biological activity or toxicity of its metabolic products. Advanced analytical techniques, such as high-resolution mass spectrometry, are typically employed to identify and quantify these metabolites in biological samples. nih.gov

In Vitro Metabolic Stability Assays (e.g., Microsomal Stability)

In vitro assays provide an early indication of a compound's metabolic fate. A key assay is the microsomal stability test, which uses liver microsomes—vesicles containing drug-metabolizing enzymes—from various species, including humans. nih.gov By incubating this compound with these microsomes, researchers could determine its intrinsic clearance, a measure of how quickly it is metabolized. nih.gov This data is valuable for predicting the compound's hepatic clearance and potential for first-pass metabolism in vivo. nih.gov

Table 1: Representative Data Table for In Vitro Microsomal Stability (Hypothetical)

| Species | Microsomal Protein (mg/mL) | Compound Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 0.5 | 1 | Data Not Available | Data Not Available |

| Rat | 0.5 | 1 | Data Not Available | Data Not Available |

| Dog | 0.5 | 1 | Data Not Available | Data Not Available |

| Monkey | 0.5 | 1 | Data Not Available | Data Not Available |

| Human | 0.5 | 1 | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. No actual data for this compound has been found.

Drug-Drug Interaction Potential in Preclinical Systems

Preclinical investigations into drug-drug interaction (DDI) potential are a critical component of safety assessment. For this compound, this would involve in vitro studies to determine if the compound inhibits or induces major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Such interactions could alter the metabolism of co-administered drugs, leading to potential safety and efficacy concerns.

Table 2: Representative Data Table for Cytochrome P450 Inhibition (Hypothetical)

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | Data Not Available |

| CYP2C9 | Data Not Available |

| CYP2C19 | Data Not Available |

| CYP2D6 | Data Not Available |

| CYP3A4 | Data Not Available |

Note: This table is for illustrative purposes only. No actual data for this compound has been found.

Future Research Directions and Translational Perspectives

Development of Novel Analogs with Enhanced Specificity

The development of novel analogs of 7-(Piperazin-1-yl)heptanenitrile is a crucial avenue for enhancing its therapeutic potential. The inherent versatility of the piperazine (B1678402) scaffold allows for extensive chemical modifications to improve target specificity and potency. mdpi.comnih.gov By systematically altering the substituents on the piperazine ring and modifying the heptanenitrile (B1581596) chain, researchers can fine-tune the compound's pharmacological profile.

Studies on related piperazine derivatives have demonstrated that even minor structural changes can lead to significant differences in biological activity. researchgate.net For instance, the introduction of various aryl groups or heterocyclic moieties to the piperazine nitrogen can modulate the compound's affinity for specific receptors or enzymes. nih.gov Furthermore, modifications to the alkyl chain, such as altering its length or introducing functional groups, can impact the molecule's pharmacokinetic properties.

Table 1: Representative Analogs of Piperazine Derivatives and Their Biological Activities

| Compound ID | Modification from Parent Scaffold | Target/Activity | Reference |

| Analog A | N-aryl substitution on piperazine | Dopamine (B1211576) D3 receptor antagonist | researchgate.net |

| Analog B | N-benzyl substitution on piperazine | Antidepressant-like activity | nih.gov |

| Analog C | C-7 substitution with substituted piperazine on a quinolone core | Topoisomerase I inhibitor | nih.govnih.gov |

| Analog D | Hybrid with a benzofuran (B130515) moiety | CDK2 inhibitor | nih.gov |

This table presents representative data for piperazine derivatives to illustrate the potential for analog development, as specific data for this compound analogs is not yet available.

Future research will likely focus on creating a library of this compound analogs and screening them against a panel of biological targets to identify compounds with enhanced specificity and efficacy for various diseases.

Application as Chemical Probes for Biological System Interrogation

The structural attributes of this compound make it a promising candidate for development into a chemical probe. Chemical probes are essential tools for dissecting complex biological processes by selectively interacting with and reporting on the activity of specific proteins or pathways. mdpi.comresearchgate.net The piperazine moiety can be functionalized with reporter groups, such as fluorescent tags or biotin, without significantly compromising its binding affinity to a target protein. researchgate.netnih.gov

The development of a fluorescently labeled analog of this compound could enable real-time imaging of its target engagement within living cells. This would provide invaluable insights into its mechanism of action and cellular localization. Similarly, a biotinylated version could be used for affinity purification experiments to identify the direct binding partners of the compound, thereby elucidating its molecular targets.

Table 2: Potential Chemical Probes Based on the Piperazine Scaffold

| Probe Type | Reporter Group | Potential Application | Reference |

| Fluorescent Probe | Coumarin or other fluorophores | Live-cell imaging of target engagement | researchgate.netnih.gov |

| Affinity-based Probe | Biotin | Identification of protein binding partners (pull-down assays) | mdpi.com |

| Photoaffinity Probe | Diazirine or benzophenone | Covalent labeling of target proteins for identification | mdpi.com |

This table illustrates potential applications of piperazine-based chemical probes, as specific examples for this compound are currently under investigation.

Optimization for Specific Biological Targets (e.g., JAK inhibitors for related structures)

The piperazine scaffold is a common feature in many kinase inhibitors, including those targeting Janus kinases (JAKs). nih.govresearchgate.netnih.gov The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers. Therefore, optimizing piperazine-containing compounds like this compound as selective JAK inhibitors is a promising therapeutic strategy.

Structure-activity relationship (SAR) studies on piperazine-based JAK inhibitors have revealed key structural features required for potent and selective inhibition. nih.gov For example, the nature of the substituent on the piperazine ring plays a crucial role in determining the inhibitor's selectivity for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). nih.govnih.gov By leveraging this knowledge, medicinal chemists can rationally design and synthesize analogs of this compound with improved potency and selectivity for a specific JAK kinase.

Table 3: Representative Piperazine-Containing JAK Inhibitors

| Compound | Target JAK Isoform(s) | Key Structural Feature | Reference |

| Momelotinib | JAK1/JAK2 | 4-Piperazinyl-2-aminopyrimidine | nih.gov |

| Tofacitinib | Pan-JAK | Pyrrolo[2,3-d]pyrimidine core with a piperidine (B6355638) linker | nih.gov |

| Ruxolitinib | JAK1/JAK2 | Pyrrolo[2,3-d]pyrimidine core | nih.gov |

| AZD4205 | JAK1 | Pyrimidinyl-indole with a methylpiperazinyl propenamide side chain | researchgate.net |

This table provides examples of existing JAK inhibitors containing a piperazine or related heterocyclic moiety to highlight the potential for optimizing this compound for this target class.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

For instance, generative AI models can design novel molecules with predicted high affinity and selectivity for a specific biological target, such as a particular JAK kinase. sfu.ca Machine learning algorithms can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to prioritize the synthesis of molecules with favorable pharmacokinetic profiles. nih.gov This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.gov

Exploration of New Synthetic Routes for Sustainable Production

The development of sustainable and cost-effective synthetic routes for this compound is essential for its potential large-scale production as an active pharmaceutical ingredient (API). google.comresearchgate.net Traditional synthetic methods often rely on harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant waste.